2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile
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Overview
Description
2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile is an organic compound with the molecular formula C12H10Cl2N2O It is known for its unique chemical structure, which includes a dimethylamino group, a methylene bridge, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent reaction with dimethylamine to form the final product.
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Knoevenagel Condensation
Reactants: 2,4-dichlorobenzaldehyde, malononitrile
Catalyst: Piperidine
Solvent: Ethanol
Conditions: Reflux for several hours
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Cyclization and Reaction with Dimethylamine
Reactants: Intermediate from the Knoevenagel condensation, dimethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
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Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperatures
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Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous solvents, room temperature or slightly elevated temperatures
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Substitution
Reagents: Amines, thiols
Conditions: Solvents like ethanol or methanol, room temperature or reflux
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylamino)methylene]-3-oxo-3-phenylpropanenitrile
- 2-[(Dimethylamino)methylene]-3-oxo-3-(4-chlorophenyl)propanenitrile
- 2-[(Dimethylamino)methylene]-3-oxo-3-(3,4-dichlorophenyl)propanenitrile
Uniqueness
2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H10Cl2N2O |
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Molecular Weight |
269.12 g/mol |
IUPAC Name |
2-(2,4-dichlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C12H10Cl2N2O/c1-16(2)7-8(6-15)12(17)10-4-3-9(13)5-11(10)14/h3-5,7H,1-2H3 |
InChI Key |
YZCIMQOXZWNHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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